3-Bromoquinoline-8-carboxylic acid: A Technical Guide to its Synthesis and Properties
3-Bromoquinoline-8-carboxylic acid: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromoquinoline-8-carboxylic acid is a halogenated quinoline derivative with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and reported biological activities. While a definitive, publicly available synthesis protocol is scarce, a plausible multi-step synthetic route is outlined based on established organic chemistry principles and analogous reactions reported for similar quinoline derivatives. This document also collates available data on its properties and explores its potential as a mineralocorticoid receptor antagonist, as well as its prospective antimicrobial and anti-inflammatory activities, largely inferred from studies on related bromoquinoline compounds.
Synthesis of 3-Bromoquinoline-8-carboxylic acid
The proposed synthesis workflow is as follows:
Caption: Proposed multi-step synthesis of 3-Bromoquinoline-8-carboxylic acid.
Experimental Protocols (Proposed)
The following protocols are proposed based on standard organic synthesis methodologies for each reaction type. Optimization of reaction conditions would be necessary for achieving high yields and purity.
Step 1: Cyanation of 8-Bromoquinoline to 8-Cyanoquinoline
-
Reaction: Nucleophilic aromatic substitution of the bromine atom with a cyanide group.
-
Reagents: 8-Bromoquinoline, copper(I) cyanide (CuCN).
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure: 8-Bromoquinoline and CuCN are heated in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex, followed by extraction with an organic solvent.
Step 2: Hydrolysis of 8-Cyanoquinoline to Quinoline-8-carboxylic acid
-
Reaction: Acid- or base-catalyzed hydrolysis of the nitrile group.
-
Reagents: 8-Cyanoquinoline, a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Procedure (Acid Hydrolysis): 8-Cyanoquinoline is heated under reflux with an aqueous solution of a strong acid. The reaction is monitored by TLC. After completion, the solution is cooled and neutralized to precipitate the carboxylic acid, which is then filtered, washed, and dried.
Step 3: Esterification of Quinoline-8-carboxylic acid
-
Reaction: Fischer esterification.
-
Reagents: Quinoline-8-carboxylic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure: Quinoline-8-carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). The excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base and extracted with an organic solvent to yield the methyl ester.
Step 4: Bromination of Quinoline-8-carboxylic acid methyl ester
-
Reaction: Electrophilic aromatic substitution on the quinoline ring. The carboxylic acid group is deactivating, while the nitrogen in the quinoline ring directs electrophilic substitution. Bromination at the 3-position is a known reaction for certain quinoline derivatives.
-
Reagents: Quinoline-8-carboxylic acid methyl ester, a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂).
-
Solvent: A suitable solvent such as carbon tetrachloride or acetic acid.
-
Procedure: The methyl ester is dissolved in the solvent, and the brominating agent is added portion-wise, potentially with a radical initiator if using NBS. The reaction may be carried out at room temperature or with heating. Upon completion, the product is isolated by washing the reaction mixture to remove unreacted bromine and byproducts, followed by purification, likely via column chromatography.
Step 5: Hydrolysis of 3-Bromoquinoline-8-carboxylic acid methyl ester
-
Reaction: Saponification of the methyl ester.
-
Reagents: 3-Bromoquinoline-8-carboxylic acid methyl ester, a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Solvent: A mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol.
-
Procedure: The ester is dissolved in the solvent mixture, and an aqueous solution of the base is added. The reaction is stirred at room temperature or gently heated until the hydrolysis is complete. The organic solvent is then removed, and the aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the final product, 3-bromoquinoline-8-carboxylic acid. The solid is collected by filtration, washed with water, and dried.
Physicochemical Properties
The available physicochemical data for 3-Bromoquinoline-8-carboxylic acid is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₂ | |
| Molecular Weight | 252.06 g/mol | |
| Appearance | Solid (form not specified) | |
| CAS Number | 1315366-78-9 |
Biological and Pharmacological Properties
The biological activities of 3-bromoquinoline-8-carboxylic acid have not been extensively studied in peer-reviewed literature. However, some vendor information and studies on related bromoquinoline derivatives suggest potential therapeutic applications.
Mineralocorticoid Receptor Antagonism
3-Bromoquinoline-8-carboxylic acid has been described as a potent antagonist of mineralocorticoid receptors. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone, a hormone that regulates salt and water balance in the body. By blocking the mineralocorticoid receptor, MRAs can help to lower blood pressure and reduce fluid retention, making them useful in the treatment of conditions like heart failure and hypertension.
The general signaling pathway for mineralocorticoid receptor activation and its antagonism is depicted below:
Caption: Aldosterone signaling pathway and the antagonistic action of MRAs.
Antimicrobial Activity
Various bromoquinoline derivatives have demonstrated significant antifungal and antibacterial properties. For instance, a compound referred to as "bromoquinol" has shown broad-spectrum antifungal activity, particularly against Aspergillus fumigatus, by inducing oxidative stress and apoptosis.[1][2][3] Other studies on dibromoquinoline compounds have also reported potent antifungal activity against species of Candida, Cryptococcus, and Aspergillus.[4] The antibacterial activity of quinoline derivatives against both Gram-positive and Gram-negative bacteria is also well-documented, with some compounds showing efficacy against multidrug-resistant strains.[5][6][7] While specific data for 3-bromoquinoline-8-carboxylic acid is lacking, its structural similarity to these active compounds suggests it may possess similar antimicrobial properties.
Anti-inflammatory Activity
Quinoline derivatives are known to possess anti-inflammatory properties.[8][9][10][11] The mechanism of action for the anti-inflammatory effects of some quinoline derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes.[12] Given that 3-bromoquinoline-8-carboxylic acid is a quinoline derivative, it is plausible that it may also exhibit anti-inflammatory activity, although this requires experimental verification.
Safety and Handling
Based on available safety data for similar compounds, 3-bromoquinoline-8-carboxylic acid should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-Bromoquinoline-8-carboxylic acid is a compound of interest for medicinal chemistry and drug development, with potential applications as a mineralocorticoid receptor antagonist and an antimicrobial or anti-inflammatory agent. While a detailed synthesis protocol is not publicly available, a feasible synthetic route has been proposed. Further research is needed to fully elucidate its synthetic pathway, physicochemical properties, and pharmacological profile to validate its therapeutic potential. This technical guide provides a foundational overview for researchers interested in exploring this promising molecule.
References
- 1. tau.ac.il [tau.ac.il]
- 2. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijiset.com [ijiset.com]
- 11. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
